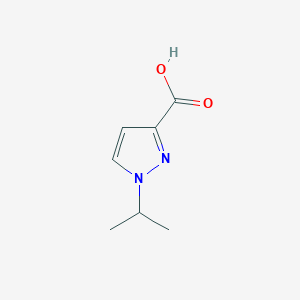

1-Isopropyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOZNIDXTXBUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599116 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942631-65-4 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-3-carboxylic acid

CAS Number: 942631-65-4

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide combines known information with established principles of pyrazole chemistry to offer a thorough resource for researchers.

Chemical and Physical Properties

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of an isopropyl group at the N1 position and a carboxylic acid at the C3 position defines its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₀N₂O₂ | - |

| Molecular Weight | 154.17 g/mol | - |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from the presence of the carboxylic acid group |

| Melting Point | Not publicly available | Data not found in reviewed literature |

| pKa | Not publicly available | Expected to be in the range of 3-5 for the carboxylic acid |

| LogP | Not publicly available | Estimated to be moderately lipophilic |

Spectroscopic Data Analysis

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Signals |

| ¹H NMR | - Septet for the isopropyl CH proton. - Doublet for the isopropyl CH₃ protons. - Singlets for the two pyrazole ring protons. - Broad singlet for the carboxylic acid OH proton. |

| ¹³C NMR | - Resonances for the two distinct isopropyl carbons. - Signals for the three pyrazole ring carbons. - A downfield signal for the carboxylic acid carbonyl carbon. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid. - C=O stretch from the carboxylic acid. - C-H stretches from the isopropyl and pyrazole groups. - C=N and C=C stretches from the pyrazole ring. |

| Mass Spectrometry | - Molecular ion peak (M+) corresponding to the molecular weight. - Fragmentation patterns consistent with the loss of the isopropyl and carboxylic acid groups. |

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol:

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add isopropylhydrazine hydrochloride and sodium acetate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-isopropyl-1H-pyrazole-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-isopropyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Caption: Hypothetical two-step synthesis of the target compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:

-

Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).

-

Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.

-

Antimicrobial: Exhibiting activity against bacteria and fungi.

-

Antiviral: Acting on viral replication mechanisms.

-

CNS activity: Modulating receptors and enzymes in the central nervous system.

The carboxylic acid moiety of the title compound provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

Caption: Workflow for exploring the biological potential.

Signaling Pathway Considerations

Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a primary area of investigation would be their effect on various signaling pathways implicated in diseases like cancer. Key pathways to consider for screening include:

-

MAPK/ERK Pathway: Central to cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: Crucial for regulating cell growth, metabolism, and survival.

-

JAK/STAT Pathway: Involved in immune responses and cell growth.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical scaffold. While specific experimental data is scarce, its structural features suggest significant potential for the development of novel therapeutic agents. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and reproducible synthetic protocol along with comprehensive spectroscopic data.

-

Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets, particularly kinases and other enzymes relevant to human diseases.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to optimize potency and selectivity for identified biological targets.

This guide serves as a foundational resource to stimulate and inform further investigation into this promising molecule.

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines confirmed identifiers with predicted values for key parameters. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis of substituted pyrazole carboxylic acids and the determination of their fundamental physicochemical characteristics. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the pyrazole scaffold.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in pharmaceutical research. Their utility spans various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer applications. The physicochemical properties of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing factors such as absorption, distribution, metabolism, excretion, and target engagement.

This compound (Figure 1) is a member of this important class of compounds. Understanding its fundamental physicochemical characteristics is a prerequisite for its rational application in drug design and development. This guide summarizes the available data and provides generalized methodologies for its synthesis and property characterization.

Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| CAS Number | 942631-65-4 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 154.17 g/mol | [1][3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined. Predicted to be in the range of other substituted pyrazole carboxylic acids. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to have some solubility in polar organic solvents and aqueous bases. | |

| pKa (acidic) | Predicted to be in the range of 3.5 - 4.5 for the carboxylic acid proton. | |

| LogP | Predicted to be in the range of 1.0 - 2.0. |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a general and plausible route can be extrapolated from established methods for the synthesis of 1-substituted pyrazole-3-carboxylic acids.

General Synthesis Protocol

A common method for the synthesis of 1-substituted pyrazole-3-carboxylic acids involves the condensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.

Methodology:

-

Reaction Setup: To a solution of ethyl 2,4-dioxovalerate in a suitable solvent such as ethanol, add an equimolar amount of isopropylhydrazine.

-

Condensation: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization to form the pyrazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure. The crude product, ethyl 1-isopropyl-1H-pyrazole-3-carboxylate, can be purified by column chromatography on silica gel.

-

Hydrolysis: The purified ester is then dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

Acidification and Product Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Physicochemical Properties: Experimental Protocols

The following are generalized protocols for the experimental determination of the key physicochemical properties.

Methodology:

-

A small amount of the dried, purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

The mixture is agitated (e.g., by stirring or shaking) at a constant temperature until equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

Methodology (Potentiometric Titration):

-

A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is prepared.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in one of the two immiscible solvents, typically n-octanol or water.

-

A known volume of the second immiscible solvent is added.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathway has been elucidated for this compound, the pyrazole core is a common motif in molecules targeting a variety of biological pathways. For instance, pyrazole-containing compounds have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in inflammatory and proliferative diseases. The carboxylic acid moiety can serve as a key interaction point with target proteins, for example, by forming salt bridges with basic amino acid residues in an active site.

The diagram below illustrates a hypothetical scenario where a pyrazole carboxylic acid derivative acts as an inhibitor of a signaling pathway involved in inflammation.

Conclusion

This compound is a molecule with potential for application in drug discovery, leveraging the well-established biological relevance of the pyrazole scaffold. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, this guide provides a summary of its known identifiers and predicted characteristics. The outlined general experimental protocols for synthesis and property determination offer a practical framework for researchers to generate the necessary data for their specific applications. Further experimental investigation is warranted to fully elucidate the properties of this compound and to explore its potential as a building block for novel therapeutic agents.

References

A Technical Guide to 1-Isopropyl-1H-pyrazole-3-carboxylic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core, a five-membered ring with two adjacent nitrogen atoms. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and its emerging role as a key intermediate in the synthesis of pharmacologically active molecules. While specific biological data on this compound is limited in publicly available literature, this document will explore the broader context of pyrazole carboxylic acids in drug discovery, including general synthetic strategies and their established importance as pharmacophores. This guide aims to serve as a foundational resource for researchers interested in the utility of this and similar pyrazole derivatives in medicinal chemistry.

Chemical Structure and Nomenclature

The fundamental characteristics of this compound are detailed below.

Table 1: Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

| CAS Number | 942631-65-4 |

| Molecular Formula | C₇H₁₀N₂O₂[1] |

| Molecular Weight | 154.17 g/mol [1] |

| Appearance | Typically a white to off-white solid[1] |

| Solubility | Soluble in polar solvents[1] |

The structure of this compound consists of a pyrazole ring with an isopropyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 3.

Chemical Structure:

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, general methods for the synthesis of 1-substituted-pyrazole-3-carboxylic acids are well-established. A common approach involves the cyclocondensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.

General Experimental Protocol for 1-Substituted-Pyrazole-3-Carboxylic Acids

A representative two-step synthesis is outlined below. This protocol is generalized and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxobutanoate in a suitable solvent (e.g., ethanol), add isopropylhydrazine.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to facilitate the cyclocondensation reaction.

-

Progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

The purified ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran, methanol) and water.

-

An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added to the solution.[2][3]

-

The reaction mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).[2][3]

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.[2][3]

-

The solid product is collected by filtration, washed with water, and dried to yield this compound.

Role in Drug Discovery and Development

Intermediate in the Synthesis of Farnesoid X Receptor (FXR) Agonists

Patents have disclosed the use of this compound in the preparation of compounds that act as agonists for the Farnesoid X Receptor (FXR).[2][3] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. Agonists of FXR are being investigated for the treatment of various metabolic and liver diseases.

Precursor for Beta-Secretase (BACE1) Inhibitors

This pyrazole derivative has also been used in the synthesis of inhibitors of beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. BACE1 inhibitors are therefore a major focus of research for the development of disease-modifying therapies for Alzheimer's. A patent describes the esterification of this compound to form methyl 1-isopropyl-1H-pyrazole-3-carboxylate as a step in the synthesis of BACE1 inhibitors.[4]

The following diagram illustrates the workflow of utilizing this compound as a synthetic intermediate in drug discovery.

Caption: Synthetic workflow from this compound to a drug candidate.

Broader Biological Context of Pyrazole Carboxylic Acids

The pyrazole carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, making them attractive for the development of novel therapeutics. While specific data for the 1-isopropyl derivative is lacking, the broader class of compounds has been investigated for:

-

Anti-inflammatory activity: Some pyrazole derivatives have shown potent anti-inflammatory effects.

-

Antimicrobial properties: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activity.

-

Anticancer activity: Certain pyrazole-containing molecules have been evaluated as potential anticancer agents.

The diverse biological activities of pyrazole derivatives underscore the importance of compounds like this compound as versatile starting materials for the synthesis of new chemical entities with therapeutic potential.

Conclusion

This compound is a valuable heterocyclic building block with a clear role in the synthesis of complex molecules for drug discovery. While direct biological profiling of this compound is not extensively reported, its application as an intermediate in the development of FXR agonists and BACE1 inhibitors highlights its significance for medicinal chemists. The general synthetic routes and the established biological importance of the pyrazole carboxylic acid scaffold provide a strong basis for its continued use in the design and synthesis of novel therapeutic agents. Further research into the direct biological activities of this and related simple pyrazole derivatives could unveil new pharmacological applications.

References

- 1. CAS 942631-65-4: this compound [cymitquimica.com]

- 2. US10485795B2 - FXR (NR1H4) binding and activity modulating compounds - Google Patents [patents.google.com]

- 3. US9139539B2 - FXR (NR1H4) binding and activity modulating compounds - Google Patents [patents.google.com]

- 4. US9296734B2 - Perfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use - Google Patents [patents.google.com]

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Pyrazole carboxylic acid derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound Series 1 | |||

| Derivative 7a | HL-60 | - | [1] |

| Derivative 8b | HeLa | 30.5 | [1] |

| Derivative 8b | HL-60 | 24.4 | [1] |

| Derivative 7j | HeLa | 30.4 | [1] |

| Compound Series 2 | |||

| Compound 29 | MCF7 | 17.12 | [2] |

| Compound 29 | HepG2 | 10.05 | [2] |

| Compound 29 | A549 | 29.95 | [2] |

| Compound 35 | HepG2 | 3.53 | [2] |

| Compound 35 | MCF7 | 6.71 | [2] |

| Compound 35 | Hela | 5.16 | [2] |

| Compound 37 | MCF7 | 5.21 | [3] |

| Compound Series 3 | |||

| Compound 25 | HT29 | 3.17 - 6.77 | [3] |

| Compound 25 | PC3 | 3.17 - 6.77 | [3] |

| Compound 25 | A549 | 3.17 - 6.77 | [3] |

| Compound 25 | U87MG | 3.17 - 6.77 | [3] |

| Compound Series 4 | |||

| Compound 5b | K562 | 0.021 | [4] |

| Compound 5b | A549 | 0.69 | [4] |

| Compound Series 5 | |||

| Pyrazole carbohydrazide 36 | B16F10 | pIC50 = 6.75 | [5] |

| Pyrazole carbohydrazide 41 | B16F10 | pIC50 = 6.51 | [5] |

| Pyrazole carbohydrazide 43 | B16F10 | pIC50 = 6.73 | [5] |

| Compound Series 6 | |||

| Pyrazole acetohydrazide 4 | MDA-MB-231 | pIC50 = 6.36 | [5] |

| Pyrazole acetohydrazide 4 | A2780 | pIC50 = 8.57 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Test compounds (pyrazole carboxylic acid derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[9]

-

MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well.[9] Incubate for an additional 1.5-4 hours at 37°C.[6][9]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathways in Cancer

Pyrazole derivatives exert their anticancer effects by targeting various signaling pathways. A common mechanism involves the inhibition of protein kinases that are often dysregulated in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. clyte.tech [clyte.tech]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT (Assay protocol [protocols.io]

Navigating the Polar Landscape: A Technical Guide to the Solubility of 1-Isopropyl-1H-pyrazole-3-carboxylic Acid

For Immediate Release

Executive Summary

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring, an isopropyl group, and a carboxylic acid functional group. The presence of the carboxylic acid moiety is the primary determinant of its solubility profile, rendering it generally soluble in polar solvents. The pyrazole ring also contributes to its polarity. This guide outlines the theoretical basis for its solubility and provides standardized methods for qualitative and quantitative solubility assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Carboxylic Acid, Pyrazole Ring, Isopropyl Group |

Qualitative Solubility Profile

Based on its molecular structure, this compound is expected to exhibit the following general solubility characteristics in polar solvents:

-

Water: The carboxylic acid group can engage in hydrogen bonding with water molecules, suggesting at least moderate solubility. The overall solubility will be influenced by the pH of the aqueous solution.

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of the carboxylic acid to form hydrogen bonds with the hydroxyl group of the alcohol.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): High solubility is expected in these polar aprotic solvents.

-

Aqueous Basic Solutions (e.g., NaOH, NaHCO₃): The acidic proton of the carboxylic acid will react with a base to form a highly polar and water-soluble carboxylate salt.

-

Aqueous Acidic Solutions (e.g., HCl): The basic nitrogen atoms in the pyrazole ring can be protonated in acidic solutions, potentially increasing solubility compared to neutral water.

The interplay of these structural features is visualized in the diagram below.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and semi-quantitative assessment of solubility.

Qualitative Solubility Testing

This protocol is used to classify the solubility of a compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Ethanol, Methanol, DMSO.

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has dissolved, the compound is classified as "soluble" in that solvent. If any solid remains, it is classified as "insoluble" or "sparingly soluble."

-

For tests with NaOH and HCl, observe for any reaction (e.g., effervescence with NaHCO₃) and subsequent dissolution.

The logical workflow for this qualitative analysis is depicted in the following diagram.

Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more quantitative measure of solubility.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen polar solvent

Procedure:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to generate a calibration curve.

-

Add an excess amount of the compound to a series of flasks.

-

Add a known volume of the solvent to each flask.

-

Seal the flasks and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the flasks to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

-

Analyze the concentration of the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

While specific quantitative solubility data for this compound in polar solvents is not currently available in published literature, its chemical structure strongly indicates good solubility in such media. The provided experimental protocols offer robust methodologies for researchers to determine both qualitative and quantitative solubility, which is a critical parameter in various stages of drug discovery and development. The information and procedures outlined in this guide are intended to empower scientific professionals in their work with this and similar chemical entities.

Physicochemical Properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid

Introduction

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block used in chemical synthesis. This document provides a summary of its key physicochemical properties based on available data.

Molecular Formula and Weight

A comprehensive analysis of chemical databases confirms the molecular formula and weight of this compound.

| Property | Value |

| Molecular Formula | C7H10N2O2[1][2][3] |

| Molecular Weight | 154.17 g/mol [1][2][3] |

Structural Information

The structure of the molecule is defined by the arrangement of its atoms.

| Identifier | Value |

| SMILES | CC(C)N1C=CC(=N1)C(=O)O[1] |

| InChI | 1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11) |

| InChI Key | NZOZNIDXTXBUDN-UHFFFAOYSA-N |

Experimental Properties

| Property | Value |

| Physical Form | Solid |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and specific to individual manufacturers and research laboratories. General methodologies for the synthesis of pyrazole carboxylic acids can be found in the broader chemical literature, often involving the condensation of a hydrazine derivative with a β-dicarbonyl compound, followed by oxidation or other functional group manipulations. Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key identifiers of this compound.

Caption: Relationship between compound name and its identifiers.

References

The Pyrazole Core: A Privileged Scaffold in Modern Pharmaceuticals

An In-depth Technical Guide on the Discovery, History, and Application of Pyrazole-Containing Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the history, discovery, and development of key pyrazole-containing pharmaceuticals, with a focus on Celecoxib, Rimonabant, and Sildenafil. It includes detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways to support researchers in the field of drug development.

Historical Milestones in Pyrazole Chemistry and Pharmacology

The journey of pyrazole from a laboratory curiosity to a key component of blockbuster drugs is marked by several pivotal discoveries. Understanding this timeline provides context for the evolution of rational drug design centered around this versatile heterocycle.

| Year | Key Event/Discovery | Significance |

| 1883 | Ludwig Knorr reports the first synthesis of a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, the core of Antipyrine.[2][3][4][5] | Marks the birth of pyrazole chemistry and leads to one of the first synthetic analgesics. |

| 1989 | Phillip Needleman's lab identifies a steroid-suppressible cyclooxygenase, later known as COX-2.[6] | Paves the way for the development of selective NSAIDs with potentially fewer gastrointestinal side effects. |

| 1989 | Pfizer scientists begin clinical trials for Sildenafil for angina.[7][8] | The unexpected side effect of penile erections redirects the drug's development, leading to a breakthrough in erectile dysfunction treatment. |

| 1991 | The gene for COX-2 is cloned and its existence confirmed.[9][10][11] | Provides a definitive target for the rational design of selective anti-inflammatory drugs. |

| 1998 | The U.S. FDA approves Sildenafil (Viagra), a pyrazolopyrimidinone, for the treatment of erectile dysfunction.[7][8][12] | The first oral PDE5 inhibitor, revolutionizing the treatment of erectile dysfunction. |

| 1998 | The U.S. FDA approves Celecoxib (Celebrex), a diarylpyrazole, for the treatment of arthritis.[11][13] | The first selective COX-2 inhibitor to reach the market, offering a new option for anti-inflammatory therapy. |

| 2006 | The European Commission approves Rimonabant (Acomplia), a 1,5-diarylpyrazole, for the treatment of obesity. | The first CB1 receptor blocker approved for therapeutic use, though it was later withdrawn due to psychiatric side effects. |

Case Study 1: Celecoxib - The Dawn of Selective COX-2 Inhibition

The discovery of two cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the early 1990s was a landmark in understanding inflammation.[10][11] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1. Celecoxib was the first rationally designed drug to emerge from this hypothesis.[11]

Signaling Pathway: Prostaglandin Biosynthesis

Celecoxib exerts its therapeutic effect by intercepting the arachidonic acid cascade. Specifically, it selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

Quantitative Pharmacological Data: Celecoxib

The selectivity of Celecoxib for COX-2 over COX-1 is a key determinant of its therapeutic profile. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.

| Parameter | Value | Reference |

| COX-2 IC50 | 0.04 µM | [6] |

| COX-1 IC50 | 15 µM | [6] |

| Selectivity Ratio (COX-1/COX-2) | 375 | Calculated |

| Oral Bioavailability | ~99% (relative to suspension) | [14] |

| Elimination Half-life | ~11 hours (fasted) | [14][15] |

| Protein Binding | ~97% | [16] |

Experimental Protocols

A common and fundamental approach for synthesizing Celecoxib involves the Knorr pyrazole synthesis, specifically the condensation of a substituted 1,3-dione with a substituted hydrazine.[6]

Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.

Materials:

-

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

4-sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

A solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is prepared in ethanol within a reaction vessel equipped with a reflux condenser.

-

4-sulfamoylphenylhydrazine hydrochloride is added to the solution.

-

A catalytic amount of hydrochloric acid is introduced, and the mixture is heated to reflux for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6]

This protocol outlines a common method to determine the IC50 values of an inhibitor for COX enzymes.[6]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Celecoxib (or test compound)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

Assay buffer (e.g., Tris-HCl)

Procedure:

-

Enzyme Pre-incubation: Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of Celecoxib (typically in DMSO) or vehicle control in the assay buffer for 10-15 minutes at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction, often by adding a strong acid.

-

Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit as per the manufacturer's instructions.

-

Calculation: Calculate the percentage of COX activity inhibition for each Celecoxib concentration compared to the vehicle control.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Case Study 2: Rimonabant - Targeting the Endocannabinoid System

Rimonabant was the first selective cannabinoid CB1 receptor antagonist to be approved for therapeutic use.[17] Developed as an anti-obesity agent, it functions as an inverse agonist at the CB1 receptor, which is heavily implicated in appetite regulation and energy homeostasis.[17]

Signaling Pathway: CB1 Receptor Inverse Agonism

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids like anandamide, typically inhibits adenylyl cyclase via the Gi/o protein, leading to decreased cyclic AMP (cAMP) levels. Rimonabant binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity and blocking agonist-induced signaling.

Quantitative Pharmacological Data: Rimonabant

| Parameter | Value | Reference |

| CB1 Receptor Binding Affinity (Ki) | 6.9 nM | [12][18] |

| Oral Bioavailability | Rapidly absorbed | [19] |

| Elimination Half-life | ~9 days (non-obese), ~16 days (obese) | [19] |

| Protein Binding | High | Not specified |

Experimental Protocols

The synthesis of Rimonabant can be achieved through a multi-step process involving the formation of the core pyrazole ring followed by amidation.

Reaction: A convergent synthesis starting from the condensation of 4-chloropropiophenone with diethyl oxalate, followed by reaction with N-aminopiperidine and cyclization with 2,4-dichlorophenylhydrazine hydrochloride.

Materials:

-

4-chloropropiophenone

-

Diethyl oxalate

-

Lithium hexamethyldisilazane (LiHMDS)

-

N-aminopiperidine

-

2,4-dichlorophenylhydrazine hydrochloride

-

Various solvents (e.g., cyclohexane, ethanol) and reagents for workup.

Procedure (Simplified):

-

Diketone Formation: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like LiHMDS to form a 1,3-diketoester intermediate.

-

Hydrazone Formation: The diketoester is then reacted with N-aminopiperidine.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to form the substituted pyrazole ring of Rimonabant.

-

Purification: The final product is purified through crystallization.

This protocol describes a method to determine the binding affinity (Ki) of a compound for the CB1 receptor using a radiolabeled ligand.[15][17][20]

Materials:

-

Membrane preparation from cells expressing the human CB1 receptor.

-

[³H]-SR141716A (radiolabeled Rimonabant).

-

Unlabeled Rimonabant (or test compound).

-

Assay buffer (e.g., TME buffer: 25 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with 0.1% BSA.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, incubate the CB1 receptor-containing membrane preparation (10–25 µg) with various concentrations of the unlabeled test compound and a fixed concentration of [³H]-SR141716A (e.g., 0.5-1 nM).

-

Total and Nonspecific Binding: To determine total binding, incubate membranes with only the radioligand. For nonspecific binding, incubate with the radioligand in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled Rimonabant).

-

Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. The Ki value for the test compound is then calculated from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[17]

Case Study 3: Sildenafil - A Serendipitous Discovery in PDE Inhibition

Sildenafil was initially developed by Pfizer as a potential treatment for angina.[7][8] During early clinical trials, it showed limited efficacy for its intended purpose but produced a notable side effect: penile erections.[8] This serendipitous finding led to its repositioning as the first oral treatment for erectile dysfunction, acting as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[7]

Signaling Pathway: cGMP and Vasodilation

In the context of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, Sildenafil allows cGMP to accumulate, thus enhancing and prolonging the erectile response.

Quantitative Pharmacological Data: Sildenafil

| Parameter | Value | Reference |

| PDE5 IC50 | ~3.6 nM | [13] |

| PDE6 IC50 | ~36 nM | [13] |

| PDE1 IC50 | ~260 nM | [13] |

| Absolute Bioavailability | 41% | [8] |

| Elimination Half-life | 3-4 hours | [8] |

| Protein Binding | ~96% | [8] |

Experimental Protocols

The commercial synthesis of Sildenafil involves the construction of the pyrazolopyrimidinone core, followed by sulfonation and coupling with N-methylpiperazine.

Reaction (Simplified):

-

Pyrazole Formation: Reaction of a diketoester with hydrazine to form a pyrazole carboxylic acid.

-

Pyrimidinone Annulation: Cyclization with a formamide equivalent to form the fused pyrimidinone ring system.

-

Chlorosulfonation: Reaction of the pyrazolopyrimidinone with chlorosulfonic acid to install the sulfonyl chloride group.

-

Coupling: Reaction of the sulfonyl chloride intermediate with N-methylpiperazine to yield Sildenafil base.

-

Salt Formation: Treatment with citric acid to form Sildenafil citrate.

This protocol describes a method to measure the inhibitory activity of a compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme.

-

cGMP (substrate).

-

Sildenafil (or test compound).

-

A detection system to measure the product (GMP) or the remaining substrate (cGMP). This can be done using various methods, including fluorescence polarization or colorimetric assays based on phosphate detection.

-

Assay buffer.

Procedure (based on a phosphate detection method):

-

Compound Preparation: Prepare serial dilutions of Sildenafil in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the PDE5 enzyme, the test compound dilution, and the assay buffer.

-

Reaction Initiation: Initiate the reaction by adding a known concentration of cGMP. Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Product Conversion (if needed): Some kits require a second enzymatic step to convert the GMP product into a detectable molecule, such as inorganic phosphate (Pi).

-

Detection: Add a detection reagent (e.g., a malachite green-based reagent) that forms a colored complex with the generated phosphate.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~630 nm).

-

Data Analysis: The amount of product formed is proportional to the PDE5 activity. Calculate the percent inhibition for each Sildenafil concentration and determine the IC50 value by fitting the data to a dose-response curve.[19]

Conclusion: The Enduring Legacy of the Pyrazole Scaffold

From the serendipitous discovery of Antipyrine in the 19th century to the rationally designed blockbusters of the modern era, the pyrazole scaffold has proven its immense value in medicinal chemistry.[5][21] The examples of Celecoxib, Rimonabant, and Sildenafil highlight the diverse range of biological targets that can be effectively modulated by pyrazole-containing molecules. The synthetic versatility of the pyrazole core continues to make it an attractive starting point for the discovery of new therapeutics. As our understanding of disease pathways deepens, this privileged structure will undoubtedly continue to feature prominently in the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 5. benchchem.com [benchchem.com]

- 6. COX-2 chronology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 8. Sildenafil - Wikipedia [en.wikipedia.org]

- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 10. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 12. The Wonders of Phosphodiesterase-5 Inhibitors: A Majestic History - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

- 17. Probing the Interaction of SR141716A with the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and validation of recombinant protein standards for quantitative Western blot analysis of cannabinoid CB1 receptor density in cell membranes: an alternative to radioligand binding methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascendant Role of Pyrazole-3-Carboxylic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Among its varied derivatives, pyrazole-3-carboxylic acids have emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Their synthetic tractability and ability to engage in diverse biological interactions have propelled them into the pipelines of numerous drug discovery programs. This technical guide provides an in-depth review of the current landscape of pyrazole-3-carboxylic acids in medicinal chemistry, with a focus on their synthesis, biological activities, and mechanisms of action, presented with the clarity and detail required by researchers and drug development professionals.

Synthetic Strategies: Crafting the Core Scaffold

The construction of the pyrazole-3-carboxylic acid core is primarily achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A prevalent and efficient method involves the reaction of 4-benzoyl-5-phenyl-2,3-furandione with various hydrazones. This reaction proceeds readily, often under solvent-free conditions or in a suitable solvent like xylene, to yield the corresponding polysubstituted pyrazole-3-carboxylic acid. The carboxylic acid moiety can then be readily converted to its acid chloride, typically using thionyl chloride, providing a versatile intermediate for the synthesis of a wide array of ester and amide derivatives.

General Experimental Protocol for Synthesis

Synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid:

A mixture of 4-benzoyl-5-phenyl-2,3-furandione and an equimolar amount of a suitable phenylhydrazone is heated, often without a solvent, until the reaction is complete as monitored by thin-layer chromatography (TLC). The resulting solid is then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the desired pyrazole-3-carboxylic acid.

Synthesis of Pyrazole-3-carboxamides:

The synthesized pyrazole-3-carboxylic acid is refluxed with an excess of thionyl chloride to produce the corresponding acid chloride. After removal of the excess thionyl chloride under reduced pressure, the crude acid chloride is dissolved in a dry aprotic solvent (e.g., xylene or THF). The appropriate amine (1-2 equivalents) is then added, and the reaction mixture is stirred, sometimes with gentle heating, until completion. The resulting amide can be isolated by filtration and purified by recrystallization.

A Spectrum of Biological Activities: From Receptors to Enzymes

Pyrazole-3-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of receptors and enzymes implicated in various disease states. The following sections detail their activity against key medicinal chemistry targets, supported by quantitative data.

Cannabinoid Receptor Antagonism

A significant area of investigation for pyrazole-3-carboxylic acid derivatives has been their role as antagonists of the cannabinoid receptor 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite, pain sensation, mood, and memory. The pyrazole-3-carboxamide scaffold is a prominent feature of the well-known CB1 antagonist, rimonabant. Structure-activity relationship (SAR) studies have revealed that potent and selective CB1 antagonism is often associated with specific substitutions on the pyrazole ring and the carboxamide nitrogen.[1]

| Compound/Reference | Target | Assay | Activity (Ki, nM) |

| SR141716A (Rimonabant) | CB1 Receptor | Radioligand Binding | < 5 |

| Diaryl-pyrazole derivative 11r | CB1 Receptor | Radioligand Binding | ≤ 5 |

Table 1: Quantitative data for selected pyrazole-3-carboxamide CB1 receptor antagonists.

The antagonism of the CB1 receptor by these compounds leads to a downstream modulation of signaling pathways that regulate appetite and energy metabolism.

Carbonic Anhydrase Inhibition

Certain pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes play a crucial role in pH regulation in hypoxic tumor microenvironments, and their inhibition is a promising strategy for cancer therapy. The carboxylic acid moiety of these pyrazole derivatives is thought to coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.

| Compound/Reference | Target | Assay | Activity (Ki, µM) |

| Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids (general) | hCA IX, hCA XII | Stopped-flow CO2 hydrase | 4-50 |

| Compound 2c | hCA XII | Stopped-flow CO2 hydrase | 0.21 |

Table 2: Quantitative data for selected pyrazole-3-carboxylic acid carbonic anhydrase inhibitors.

The inhibition of CA IX and XII disrupts the pH balance in the tumor microenvironment, leading to increased intracellular acidification and ultimately, apoptosis of cancer cells.

Antiviral Activity: Dengue Virus Protease Inhibition

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Pyrazole-3-carboxylic acid derivatives have shown promise as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[4][5] By blocking the activity of this protease, these compounds can halt the viral life cycle.

| Compound/Reference | Target | Assay | Activity (EC50, µM) | Activity (IC50, µM) |

| Compound 53 | DENV2proHeLa | Reporter Gene | 2.2 | - |

| Compound 30 | DENV-2 | Antiviral | 4.1 | - |

| Compound 8 | DENV protease | Biochemical | - | 6.5 |

| Compound 50 | DENV protease | Biochemical | - | 7.9 |

| Compound 50 | ZIKV protease | Biochemical | - | 8.3 |

Table 3: Quantitative data for selected pyrazole-3-carboxylic acid DENV and ZIKV protease inhibitors.

The inhibition of the NS2B-NS3 protease prevents the cleavage of the viral polyprotein, which is a critical step in the formation of new viral particles.

Anti-inflammatory and Antimicrobial Activities

Beyond these specific targets, pyrazole-3-carboxylic acid derivatives have also been reported to possess broad anti-inflammatory and antimicrobial activities. Some compounds have shown significant anti-inflammatory effects in carrageenan-induced paw edema models.[6] Additionally, various derivatives have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Conclusion and Future Perspectives

The pyrazole-3-carboxylic acid scaffold has proven to be a versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its continued importance in the quest for new and effective therapeutic agents. The examples highlighted in this guide, from cannabinoid receptor antagonists to enzyme inhibitors with antiviral and anticancer potential, represent just a fraction of the expanding landscape of this remarkable chemical class. Future research will undoubtedly uncover new biological targets and refine the structure-activity relationships of pyrazole-3-carboxylic acids, further solidifying their place in the modern drug discovery armamentarium. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 1-Isopropyl-1H-pyrazole-3-carboxylic acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the bioactivity of 1-Isopropyl-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities. This document outlines a systematic approach, beginning with computational target prediction, followed by detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it presents specific in vitro experimental methodologies for the validation of predicted biological activities against the top identified protein targets: Carbonic anhydrase II, Monoamine oxidase A, and Cannabinoid receptor 1. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear understanding and practical application by researchers in the field of drug discovery and development.

Introduction

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, this compound, with the chemical formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol , presents a promising candidate for bioactivity exploration. In silico methodologies offer a rapid and cost-effective approach to predict the biological targets and potential therapeutic applications of novel chemical entities, thereby streamlining the early stages of drug discovery.

This guide details a multi-step computational workflow to elucidate the potential bioactivity of this compound, complemented by established experimental protocols for validation.

In Silico Bioactivity Prediction

Target Prediction

The initial step in characterizing the bioactivity of a novel compound is the identification of its potential molecular targets. This can be achieved using web-based tools that compare the chemical structure of the query molecule to libraries of known bioactive ligands.

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Input : Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound: CC(C)n1ccc(n1)C(=O)O.

-

Submission : Navigate to the SwissTargetPrediction web server.[1][2]

-

Analysis : Paste the SMILES string into the query box and select "Homo sapiens" as the target organism.

-

Output : The server will provide a list of predicted protein targets, ranked by probability.

Data Presentation: Predicted Targets for this compound

| Target Class | Specific Target | Probability | Known Ligands (ChEMBL) |

| Enzyme | Carbonic anhydrase II | High | >5000 |

| Enzyme | Monoamine oxidase A | High | >2000 |

| G-protein coupled receptor | Cannabinoid receptor 1 | High | >3000 |

| Enzyme | Prostaglandin G/H synthase 2 | Moderate | >4000 |

| Enzyme | Aldose reductase | Moderate | >2000 |

Note: The probability and number of known ligands are illustrative and based on typical outputs from the SwissTargetPrediction server.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[3]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation :

-

Download the 3D crystal structure of the target protein (e.g., Carbonic anhydrase II - PDB ID: 2VVA, Monoamine oxidase A - PDB ID: 2BXS, Cannabinoid receptor 1 - PDB ID: 5TGZ) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.

-

-

Ligand Preparation :

-

Generate the 3D structure of this compound from its SMILES string using a chemical drawing tool like ChemDraw or an online converter.

-

Optimize the geometry and assign Gasteiger charges using AutoDock Tools.

-

-

Docking Simulation :

-

Define the grid box to encompass the active site of the receptor.

-

Perform the docking simulation using AutoDock Vina, which employs a Lamarckian genetic algorithm.

-

-

Analysis :

-

Analyze the resulting docking poses and their corresponding binding affinities (kcal/mol).

-

Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions using software like PyMOL or Discovery Studio.

-

Data Presentation: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Carbonic anhydrase II | 2VVA | -7.5 | His94, His96, His119, Thr199, Thr200 |

| Monoamine oxidase A | 2BXS | -8.2 | Tyr407, Tyr444, Phe208, Cys323 |

| Cannabinoid receptor 1 | 5TGZ | -6.9 | Phe200, Trp279, Phe268, Leu193 |

Note: These values are hypothetical and would be generated from the actual docking experiment.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structures of compounds with their biological activities. For pyrazole derivatives, 2D and 3D-QSAR models can be developed to predict the activity of novel analogs.[4][5][6][7]

Experimental Protocol: 2D-QSAR Model Development

-

Data Collection : Compile a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target.

-

Descriptor Calculation : For each molecule, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or MOE.

-

Model Building : Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model correlating the descriptors with the biological activity.

-

Model Validation : Validate the predictive power of the QSAR model using internal (cross-validation) and external validation (a test set of compounds not used in model building).

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[8]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Training Set : Select a set of structurally diverse and highly active pyrazole derivatives for a specific target.

-

Feature Identification : Identify common pharmacophoric features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings present in the training set molecules.

-

Model Generation : Generate pharmacophore hypotheses using software like Discovery Studio or MOE.

-

Model Validation : Validate the best pharmacophore model using a test set of active and inactive compounds. The model should be able to distinguish between the two.

Experimental Validation

The in silico predictions must be validated through in vitro or in vivo experiments. Below are detailed protocols for the top three predicted targets.

Carbonic Anhydrase II Inhibition Assay

Experimental Protocol: In Vitro Colorimetric Assay [9][10][11]

-

Reagents :

-

Human Carbonic Anhydrase II (CA II) enzyme

-

p-Nitrophenyl acetate (pNPA) substrate

-

Tris-HCl buffer (pH 7.4)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

-

Procedure :

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of CA II solution, and 20 µL of the test compound at various concentrations.

-

Pre-incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of pNPA solution.

-

Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to CA II activity.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Monoamine Oxidase A Inhibition Assay

Experimental Protocol: In Vitro Fluorometric Assay [12][13][14]

-

Reagents :

-

Human Monoamine Oxidase A (MAO-A) enzyme

-

Kynuramine (substrate)

-

Assay buffer

-

This compound (test compound)

-

Clorgyline (positive control)

-

-

Procedure :

-

In a 96-well black plate, add MAO-A enzyme and the test compound at various concentrations.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate for 20 minutes at 37°C.

-

Measure the fluorescence (excitation/emission ~316/420 nm) using a fluorescence plate reader. The product, 4-hydroxyquinoline, is fluorescent.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value.

-

Cannabinoid Receptor 1 Antagonism Assay

Experimental Protocol: Cell-Based Receptor Redistribution Assay [15]

-

Cell Line : Use a stable cell line co-expressing the human Cannabinoid receptor 1 (CB1) and a fluorescently tagged arrestin protein (e.g., Tango™ CB1-bla U2OS cells).

-

Procedure :

-

Plate the cells in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of this compound for a specified pre-incubation time.

-

Stimulate the cells with a known CB1 agonist (e.g., WIN 55,212-2) at its EC₈₀ concentration.

-

Incubate for a period to allow for receptor internalization and arrestin recruitment.

-

Fix and stain the cells.

-

Image the plates using a high-content imaging system to quantify the translocation of the fluorescently tagged arrestin from the cytoplasm to the cell membrane.

-

-

Data Analysis :

-

Quantify the degree of arrestin translocation in the presence of the test compound compared to the agonist-only control.

-

Determine the IC₅₀ value for the antagonistic activity.

-

Visualizations

In Silico Prediction Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. innoprot.com [innoprot.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shd-pub.org.rs [shd-pub.org.rs]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro inhibition of human carbonic anhydrase I and II isozymes with natural phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Safety and Handling of 1-Isopropyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 942631-65-4). The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe handling practices, emergency procedures, and regulatory compliance.

Chemical Identification and Physical Properties

This compound is a heterocyclic compound with a pyrazole core functionalized with an isopropyl group and a carboxylic acid.[1] It is typically a white to off-white solid and is soluble in polar solvents.[1]

| Property | Value | Source |

| CAS Number | 942631-65-4 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Hazard Identification and GHS Classification